molecular formula C14H20N2O3 B4290826 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE

5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4290826
M. Wt: 264.32 g/mol
InChI Key: URQNKDOTXOSCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE typically involves the reaction of 4-methylphenylamine with ethyl acetoacetate under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to form the final oxazolidinone structure. Common reagents used in this synthesis include strong acids or bases to catalyze the reaction and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,5-dimethylfuran-3(2H)-one: Known for its flavor properties.

    4-hydroxy-3,5-dimethylacetophenone: Used in organic synthesis and as an intermediate in pharmaceuticals.

Uniqueness

5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazolidinone ring with an amino group and a hydroxyl group makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

5-ethyl-4-hydroxy-4,5-dimethyl-3-(4-methylanilino)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-13(3)14(4,18)16(12(17)19-13)15-11-8-6-10(2)7-9-11/h6-9,15,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNKDOTXOSCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)NC2=CC=C(C=C2)C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-TOLUIDINO)-1,3-OXAZOLAN-2-ONE

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